molecular formula C10H14O2 B2552153 (2S)-1-(2-methoxyphenyl)propan-2-ol CAS No. 131864-73-8

(2S)-1-(2-methoxyphenyl)propan-2-ol

Cat. No.: B2552153
CAS No.: 131864-73-8
M. Wt: 166.22
InChI Key: ROVATSABYKBNCG-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-1-(2-methoxyphenyl)propan-2-ol is an organic compound with a chiral center, making it optically active. This compound is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanol moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

(2S)-1-(2-methoxyphenyl)propan-2-ol has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme-substrate interactions due to its chiral nature.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Safety and Hazards

The safety and hazards of “(2S)-1-(2-methoxyphenyl)propan-2-ol” are not specified in the sources I found .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-(2-methoxyphenyl)propan-2-ol can be achieved through several methods. One common approach involves the reduction of (2S)-1-(2-methoxyphenyl)propan-2-one using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency in producing large quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-(2-methoxyphenyl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (2S)-1-(2-methoxyphenyl)propan-2-one using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: Further reduction of the compound can yield (2S)-1-(2-methoxyphenyl)propan-2-amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products Formed

    Oxidation: (2S)-1-(2-methoxyphenyl)propan-2-one.

    Reduction: (2S)-1-(2-methoxyphenyl)propan-2-amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of (2S)-1-(2-methoxyphenyl)propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral center allows it to fit into the active sites of enzymes, influencing their activity. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    (2S)-1-(2-fluorophenyl)propan-2-ol: Similar structure but with a fluorine atom instead of a methoxy group.

    (2S)-1-(2-chlorophenyl)propan-2-ol: Contains a chlorine atom in place of the methoxy group.

    (2S)-1-(2-bromophenyl)propan-2-ol: Features a bromine atom instead of the methoxy group.

Uniqueness

(2S)-1-(2-methoxyphenyl)propan-2-ol is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not be as effective.

Properties

IUPAC Name

(2S)-1-(2-methoxyphenyl)propan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c1-8(11)7-9-5-3-4-6-10(9)12-2/h3-6,8,11H,7H2,1-2H3/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVATSABYKBNCG-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CC1=CC=CC=C1OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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